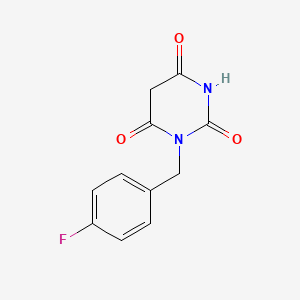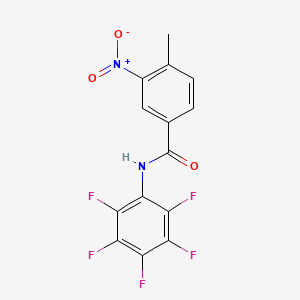![molecular formula C12H17Cl2NO2 B5120563 N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5120563.png)
N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine, also known as DPEP, is a chemical compound that has been widely used in scientific research for its pharmacological properties. It is a selective inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
作用机制
N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine selectively binds to the dopamine transporter and inhibits its activity. This leads to increased dopamine signaling in the brain, which has been shown to have a positive effect on motor function and attention. The exact mechanism by which N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine interacts with the dopamine transporter is still under investigation, but it is believed to involve a conformational change in the transporter protein.
Biochemical and Physiological Effects:
N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine signaling in the brain, which has a positive effect on motor function and attention. It has also been shown to increase the release of norepinephrine and serotonin, which are neurotransmitters that play a role in mood regulation. N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine has also been shown to have a low affinity for other monoamine transporters, which suggests that it may have a high degree of selectivity for the dopamine transporter.
实验室实验的优点和局限性
One of the advantages of using N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine in lab experiments is its high selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in neurological disorders. However, one of the limitations of using N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine is its low solubility in water, which can make it difficult to administer in in vivo experiments.
未来方向
There are a number of future directions for the study of N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine. One area of research is the development of more potent and selective inhibitors of the dopamine transporter. Another area of research is the investigation of the role of N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine in the treatment of neurological disorders such as Parkinson's disease and ADHD. Finally, there is a need for more in-depth studies of the biochemical and physiological effects of N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine, as well as its potential side effects and toxicity.
合成方法
The synthesis of N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 2-(3,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 3-methoxy-1-propanamine in the presence of a base to yield N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine. The purity of the compound is usually determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学研究应用
N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This mechanism of action makes N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine a potential candidate for the treatment of neurological disorders such as Parkinson's disease and ADHD.
属性
IUPAC Name |
N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO2/c1-16-7-2-5-15-6-8-17-10-3-4-11(13)12(14)9-10/h3-4,9,15H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWZVKZQGSMARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxypropan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5120480.png)
![{2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5120482.png)
![N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5120488.png)

![N-benzyl-1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5120503.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5120509.png)

![2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B5120536.png)


![sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate](/img/structure/B5120565.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5120581.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(8-quinolinylmethyl)-4-piperidinol](/img/structure/B5120588.png)
![4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate](/img/structure/B5120591.png)